molecular formula C23H30O7 B1674994 [(7Z,11E)-14-Acetyloxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-10-yl] acetate CAS No. 145038-59-1

[(7Z,11E)-14-Acetyloxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-10-yl] acetate

Cat. No. B1674994
M. Wt: 432.5 g/mol
InChI Key: VQCUIYCWHZSRIN-XDLVDXKZSA-N
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Description

The compound is a group of stereoisomers and a subclass of cembrane1. However, no detailed description is defined1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The compound’s molar weight, SMILES code, IUPAC, targets (proven or predicted), and 2D structure are available2. However, the specific details are not provided in the source.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not clearly defined in the available sources.


Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of research or applications for this compound.


Please note that this analysis is based on the limited information available from the sources. For a more comprehensive analysis, you may want to consult a specialist or refer to scientific literature. I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

[(7Z,11E)-14-acetyloxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O7/c1-13-8-7-9-24(6)22(31-24)21-20(15(3)23(27)30-21)19(29-17(5)26)12-14(2)11-18(10-13)28-16(4)25/h8,11,18-22H,3,7,9-10,12H2,1-2,4-6H3/b13-8-,14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEPKAPBAYWQPV-SRYWFLEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C(O2)C3C(C(CC(=CC(C1)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CCC2(C(O2)C3C(C(C/C(=C/C(C1)OC(=O)C)/C)OC(=O)C)C(=C)C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6449961

CAS RN

145038-59-1
Record name Lobomichaolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145038591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(7Z,11E)-14-Acetyloxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-10-yl] acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[(7Z,11E)-14-Acetyloxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-10-yl] acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[(7Z,11E)-14-Acetyloxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-10-yl] acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[(7Z,11E)-14-Acetyloxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-10-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(7Z,11E)-14-Acetyloxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-10-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(7Z,11E)-14-Acetyloxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-10-yl] acetate

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